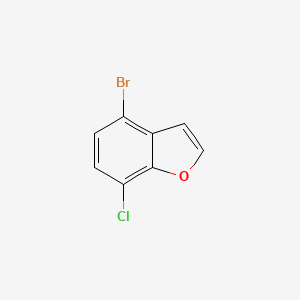

4-Bromo-7-chlorobenzofuran

Overview

Description

4-Bromo-7-chlorobenzofuran (CAS: 855343-01-0) is a halogenated benzofuran derivative with the molecular formula C₈H₄BrClO and a molecular weight of 231.47 g/mol. It is commercially available in purities of 95% and is offered in quantities ranging from 100 mg to 5 g, with pricing varying by supplier (e.g., 1 g costs €258.00 from CymitQuimica , while 5 g costs €1,369.00 from the same supplier ).

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-7-chlorobenzofuran are bacterial strains. This compound has been found to exhibit excellent antibacterial activity against all tested bacterial strains .

Mode of Action

It is known that benzofuran compounds, which include this compound, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds are known to interact with various biological and pharmacological pathways .

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

It is known that benzofuran compounds have a wide range of biological and pharmacological applications .

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .

Biological Activity

4-Bromo-7-chlorobenzofuran is a halogenated benzofuran derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHBrClO

- Molecular Weight : 231.47 g/mol

The compound features a benzofuran ring with bromine and chlorine substituents, which enhance its reactivity and biological activity. The presence of these halogens is crucial for its interaction with biological targets, making it a valuable scaffold in drug development.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and similar benzofuran derivatives. The structure-activity relationship (SAR) analyses indicate that the positioning of halogen atoms significantly influences the compound's cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxicity : Research has shown that halogenated benzofurans exhibit enhanced cytotoxicity compared to their non-halogenated counterparts. For example, a related compound demonstrated an IC value of 5 μM against K562 leukemia cells, indicating potent activity without affecting normal cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key metabolic enzymes such as cytochrome P450, which are essential for drug metabolism . This inhibition can lead to increased concentrations of therapeutic agents in the body, enhancing their efficacy.

Comparative Analysis

| Compound Name | IC (μM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Benzofuran Derivative | 5 | K562 Leukemia Cells |

| Doxorubicin | 1.136 | Various Cancer Cell Lines |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The presence of halogens and hydroxyl groups at specific positions on the benzofuran ring enhances its effectiveness against various pathogens.

Antimicrobial Efficacy:

- Mechanism : The antimicrobial activity is believed to be linked to the ability of these compounds to disrupt bacterial cell membranes and inhibit critical metabolic pathways . Studies have indicated that compounds with halogen substitutions exhibit significantly higher antibacterial activity compared to those without.

Case Studies:

- Inhibition Zones : In studies comparing various benzofuran derivatives, compounds with chlorine substitutions demonstrated inhibition zones ranging from 20 mm to 24 mm against Staphylococcus aureus and Escherichia coli .

- SAR Analysis : A SAR study highlighted that the presence of electron-withdrawing groups on the benzofuran ring substantially increased antimicrobial potency, indicating that structural modifications can lead to enhanced biological activity .

Scientific Research Applications

Scientific Research Applications of 4-Bromo-7-chlorobenzofuran

This compound and its derivatives are utilized across various scientific disciplines, demonstrating their versatility as building blocks for complex molecules, reagents in organic reactions, and potential therapeutic agents. The applications span chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure facilitates exploring new chemical reactions and pathways. For example, it can be used to create carboxylic acids, alcohols, and substituted benzofuran derivatives. A study prepared a title compound using 7-bromo-4-chlorobenzofuran as a starting material .

Biology

In biological research, this compound and its derivatives are employed to study enzyme inhibition and receptor binding. Interactions with biological targets can provide insights into the mechanisms of various biological processes. For instance, one study evaluated the effects of a related compound on lung adenocarcinoma cells (A549) and found that it inhibited the cells.

Medicine

The compound shows potential in medicinal applications, especially in developing new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development. Benzofuran derivatives, in general, exhibit significant anticancer activity against various human cells, including breast, lung, and prostate cancer cells .

One bromomethyl-substituted benzofuran, developed by Abdelfatah and colleagues, was evaluated via in silico, in vitro, and in vivo models for lung cancer treatment . In vitro testing against lung adenocarcinoma cells (A549) showed that it successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

Industry

In the industrial sector, this compound can be a building block for synthesizing advanced materials and chemicals. Its unique properties make it suitable for applications in material science and engineering. Specifically, 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran may be a precursor for novel polymers or functional materials due to its chemical stability and reactivity.

Case Studies

- Anticancer Efficacy: A study evaluated the effects of 7-Bromo-4-chlorobenzofuran on lung adenocarcinoma cells (A549). The compound was found to inhibit the cells.

- Lung Cancer Treatment: A bromomethyl-substituted benzofuran was developed for lung cancer treatment and evaluated using in silico, in vitro, and in vivo models. In vitro testing against lung adenocarcinoma cells (A549) showed that the compound successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

- Apoptosis Induction: Combining aurone-like benzofuran with a chromone or coumarin can yield novel compounds with more potent pro-apoptotic properties compared to unconjugated benzofuran .

Data Table

Comparison of Benzofuran Derivatives

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2,3-Dihydrobenzofuran | Basic benzofuran structure | Moderate anti-inflammatory | Lacks halogen substituents |

| 7-Chloro-2,3-dihydrobenzofuran | Chlorine at position 7 | Anti-inflammatory properties | No cyclopropyl group |

| 4-Bromo-2,3-dihydrobenzofuran | Bromine at position 4 | Antimicrobial activity | No additional substituents |

| 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran | Bromine and chlorine substituents with a cyclopropyl group | Potential in medicinal chemistry | Enhanced biological activity and reactivity in synthetic applications |

Q & A

Q. Basic: What are the standard synthetic routes for 4-Bromo-7-chlorobenzofuran, and how are purity levels validated?

Synthesis typically involves halogenation of hydroxybenzofuran precursors or Suzuki cross-coupling reactions. For example, bromination of 7-chlorobenzofuran derivatives using CBr₄ and PPh₃ has been explored, though yields can be low (<30%) due to steric hindrance or competing reactions . Commercial batches (e.g., BLD Pharm Ltd.) achieve >95% purity via HPLC or GC-MS, validated by Certificates of Analysis (COA) and Safety Data Sheets (SDS) .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) for structural elucidation, particularly to distinguish between regioisomers.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₄BrClO) .

- X-ray crystallography for definitive stereochemical assignment, as demonstrated for related bromo-chloro benzofuran derivatives .

- Elemental analysis to verify halogen content (Br/Cl) .

Q. Advanced: How can researchers optimize low yields in bromination or chlorination steps?

Low yields often stem from side reactions or steric effects. Strategies include:

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) for improved reagent solubility.

- Temperature control : Gradual addition of brominating agents (e.g., NBS) at 0–5°C to minimize degradation .

- Computational modeling : DFT calculations to predict reactive intermediates and transition states .

Q. Advanced: How should researchers resolve contradictions in spectroscopic or chromatographic data?

Discrepancies between NMR, MS, or HPLC results require:

- Multi-technique validation : Pair 2D NMR (e.g., COSY, HSQC) with HRMS for structural confirmation.

- Batch-to-batch comparison : Analyze multiple synthetic batches to rule out impurities .

- Literature benchmarking : Cross-reference with published data for analogs (e.g., 5-Bromo-7-methylbenzofuran) .

- Blinded analysis : Independent verification by a second researcher to reduce bias .

Q. Advanced: What strategies improve regioselectivity in halogenation of benzofuran scaffolds?

- Directing groups : Introduce temporary protecting groups (e.g., methoxy) to steer bromination/chlorination to desired positions.

- Electrophilic substitution studies : Use Lewis acids (e.g., FeCl₃) to enhance reactivity at electron-rich sites .

- Meta-halogenation templates : Leverage steric bulk (e.g., trimethylsilyl groups) to block undesired positions, as seen in 7-Bromo-2-(trimethylsilyl)benzofuran derivatives .

Q. Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential halogenated byproduct toxicity.

- Storage : Keep at 0–6°C in airtight containers to prevent decomposition, as recommended for similar halogenated compounds .

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Q. Advanced: How to design structure-activity relationship (SAR) studies for halogenated benzofurans?

- Systematic substitution : Synthesize analogs with varying halogen positions (e.g., 4-Bromo-5-chloro vs. 7-Bromo-4-methoxy) to assess electronic effects .

- In silico docking : Predict binding affinities with target proteins (e.g., serotonin receptors) using AutoDock Vina .

- Pharmacological assays : Pair in vitro receptor binding studies (e.g., radioligand assays) with cytotoxicity profiling .

Q. Basic: What are common impurities in this compound synthesis, and how are they removed?

- Debromination byproducts : Detectable via GC-MS; removed by silica gel chromatography.

- Dihalogenated isomers : Resolved using reverse-phase HPLC .

- Residual solvents : Identified via headspace GC; minimized by vacuum drying .

Q. Advanced: How can catalytic conditions be validated for scalable synthesis?

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

- Catalyst loading trials : Test Pd concentrations (0.1–5 mol%) to balance cost and efficiency.

- Green chemistry metrics : Calculate E-factors and atom economy to optimize sustainability .

Q. Advanced: What methodologies ensure reproducibility in benzofuran derivative synthesis?

- Detailed reaction logs : Document exact stoichiometry, solvent grades, and temperature fluctuations.

- Open data practices : Share raw NMR/MS files in repositories to enable peer validation .

- Interlab collaboration : Reproduce syntheses across multiple labs to identify environmental variables (e.g., humidity) .

Comparison with Similar Compounds

The following analysis compares 4-Bromo-7-chlorobenzofuran with structurally related benzofuran derivatives, emphasizing molecular features, synthesis, and applications.

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Key Findings and Differences

Structural and Pharmacological Insights

- Pharmacological Potential: Benzofuran derivatives with sulfinyl or carboxylic acid groups (e.g., 4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid) are explored for targeting nicotinic acetylcholine receptors, suggesting avenues for this compound derivatization .

Commercial Availability

- This compound is more readily available in bulk (up to 5 g) compared to specialized derivatives like 5-Bromo-2-(4-chlorophenyl)-...-benzofuran , which are primarily research-grade .

Preparation Methods

Halogenation of Benzofuran Precursors

One of the primary approaches to synthesize 4-Bromo-7-chlorobenzofuran involves selective bromination and chlorination of benzofuran or substituted benzofuran precursors. This method relies on controlling reaction conditions such as temperature, solvent, and reagent stoichiometry to direct halogenation to the desired positions on the ring.

Typical Procedure : Starting from 7-chlorobenzofuran, bromination is carried out using bromine or brominating agents in the presence of a solvent such as acetic acid. The reaction temperature is carefully controlled to favor substitution at the 4-position, avoiding over-bromination or substitution at undesired sites.

Catalysts and Solvents : Acetic acid is commonly used as a solvent to moderate the reaction rate. In some cases, Lewis acids or other catalysts may be employed to enhance regioselectivity.

Outcome : This method yields this compound with good regioselectivity and purity, making it suitable for further applications in medicinal chemistry and material science.

Multi-Step Synthesis via Halogenated Intermediates

An alternative route involves the synthesis of halogenated benzofuran intermediates followed by functional group transformations to obtain the target compound.

Step 1: Preparation of 7-Chlorobenzofuran-3-yl Hydrazine Intermediate

Starting from 3,7-dichlorobenzofuran, hydrazine hydrate is reacted under reflux in ethanol to selectively replace one chlorine atom with a hydrazine group, producing 7-chlorobenzofuran-3-yl hydrazine.

Reaction conditions: reflux for approximately 6 hours, followed by filtration and recrystallization.

Characterization data confirm the structure via FT-IR (notable peaks at 3244 cm⁻¹ for -NH- stretch and 964 cm⁻¹ for C-Cl stretch) and LCMS (m/z 183 [M+H]) analysis.

Step 2: Formation of 1-(4-Bromobenzylidene)-2-(7-chlorobenzofuran-3-yl)hydrazine

The hydrazine intermediate is then reacted with 4-bromobenzaldehyde to form a hydrazone derivative, which can be further cyclized or modified to yield this compound.

This step involves condensation reactions under controlled conditions, often with mild heating and solvent evaporation techniques.

Advantages : This multi-step approach allows for better control over substitution patterns and facilitates the introduction of additional functional groups if desired.

Industrial and Large-Scale Production Considerations

For industrial-scale synthesis, continuous flow reactors and automated systems are employed to maintain precise control over reaction parameters such as temperature, pressure, and reagent feed rates.

Process Control : Automated systems ensure consistent quality and high yield by minimizing side reactions and impurities.

Scalability : The bromination and chlorination steps are optimized for large batch sizes, often exceeding 50 kg scales, with direct crystallization techniques employed to isolate the product without extensive purification steps.

Environmental and Safety Aspects : Use of controlled halogenation reagents and solvents with appropriate safety measures is critical due to the reactive and potentially hazardous nature of bromine and chlorine reagents.

Data Table: Summary of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Selective Halogenation | 7-Chlorobenzofuran | Bromine, Acetic acid, controlled temperature | Electrophilic aromatic substitution | High regioselectivity; good yield | Simple, direct halogenation |

| Multi-Step via Hydrazine Intermediate | 3,7-Dichlorobenzofuran → Hydrazine derivative | Hydrazine hydrate (reflux in ethanol), 4-bromobenzaldehyde | Nucleophilic substitution, condensation | Moderate to high yield | Allows functional group modifications |

| Industrial Continuous Flow | Benzofuran derivatives | Automated reactor control, crystallization | Halogenation, crystallization | High purity (>97%), scalable | Efficient for large-scale production |

Research Findings and Spectral Characterization

Spectral Data : The intermediates and final compounds are characterized by FT-IR, ^1H-NMR, and mass spectrometry to confirm substitution patterns and molecular structure.

FT-IR : Characteristic absorption bands for aromatic C-H, C-Cl, and C-Br bonds are observed, confirming halogen incorporation.

[^1H-NMR](pplx://action/followup) : Signals corresponding to aromatic protons and hydrazine or hydrazone protons provide evidence of successful substitution and intermediate formation.

Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights confirm the identity of the synthesized compounds.

Properties

IUPAC Name |

4-bromo-7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKCAHQZRFCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728104 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855343-01-0 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.